2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazin-3-yl acetamide class, characterized by a triazinone core substituted with a sulfanyl-linked acetamide moiety. The structure features a 4-methoxybenzyl group at position 6 of the triazinone ring and an N-(2-methylphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-13-5-3-4-6-16(13)22-18(26)12-29-20-24-23-17(19(27)25(20)21)11-14-7-9-15(28-2)10-8-14/h3-10H,11-12,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYJTSSIAKYDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps, including the formation of the triazine ring, the introduction of the methoxyphenyl group, and the attachment of the sulfanylacetamide moiety. Common reagents used in these reactions include amines, aldehydes, and thiols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
- Methoxy vs. Methyl Groups: The target compound’s 4-methoxybenzyl group (vs.
- Aromatic Substitutions : The N-(2-methylphenyl) group in the target compound introduces steric hindrance compared to N-(4-isopropylphenyl) in , which may reduce off-target interactions .
Hydrogen Bonding and Crystallography
Hydrogen-bonding patterns significantly influence stability and solubility. highlights that methoxy groups participate in C–H···O interactions, stabilizing crystal lattices. In contrast, methyl or isopropyl substituents ( and ) rely on weaker van der Waals interactions, leading to lower melting points .
Bioactivity and Structure-Activity Relationships (SAR)
- Anti-Exudative Activity : reports that triazin-acetamide derivatives exhibit anti-inflammatory effects. The target compound’s methoxy group may enhance activity compared to methyl-substituted analogs.
- Activity Cliffs: notes that small structural changes (e.g., 2-methyl vs. 4-isopropyl) can drastically alter potency. For example, the N-(2-methylphenyl) group in the target compound may optimize steric fit in hydrophobic binding pockets compared to bulkier analogs .
- Molecular Similarity Metrics : Tanimoto and Dice similarity scores ( ) predict that the target compound clusters with ’s trimethoxyphenyl derivative due to shared electron-rich aromatic systems, suggesting overlapping target profiles .
Table 2: Bioactivity Comparison
Computational and Analytical Insights
Biological Activity
The compound 2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a member of the triazole family, which has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves a multi-step process that includes the formation of a triazole ring and subsequent modifications to introduce various functional groups. The compound's structure can be characterized by X-ray crystallography, revealing key interactions such as hydrogen bonding and molecular geometry.
Table 1: Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 348.44 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| Unit Cell Dimensions | a = 17.8843 Å, b = 7.1821 Å, c = 6.3086 Å |
Antimicrobial Activity
Research indicates that various derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound under review has shown effectiveness against a range of bacterial strains.
Case Study: Antimicrobial Testing
In a study evaluating the antimicrobial activity of synthesized triazole derivatives, the compound demonstrated notable activity against:
- Staphylococcus aureus
- Escherichia coli
- Enterococcus faecalis
The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, with results suggesting that modifications in the structure significantly impact antimicrobial efficacy.
Table 2: Antimicrobial Activity Results
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Enterococcus faecalis | 64 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Testing
In vitro assays were conducted on human cancer cell lines (e.g., A549 for lung cancer and MCF7 for breast cancer). The results indicated a dose-dependent inhibition of cell viability.
Table 3: Anticancer Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of DNA synthesis : Triazole derivatives are known to interfere with nucleic acid synthesis.
- Apoptosis induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
